molecular formula C12H13F3N2O B6271970 rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans CAS No. 1807920-01-9

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans

Número de catálogo: B6271970
Número CAS: 1807920-01-9
Peso molecular: 258.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans is a chiral chemical compound of high interest in medicinal chemistry and pharmacology research. This molecule features a pyrrolidine scaffold substituted with a phenyl group and a trifluoroacetamide moiety, a combination that often confers significant metabolic stability and binding affinity in bioactive molecules. Its exact mechanism of action and primary research applications are areas of active investigation. Key Research Areas May Include: Medicinal Chemistry: Serving as a key synthetic intermediate or precursor for the development of novel therapeutic agents. Neuroscience Research: Potential use as a ligand or tool compound for studying neurological targets, given the common presence of pyrrolidine structures in neuroactive drugs. Chemical Biology: Utilization as a probe to investigate enzyme function or receptor interactions within biological systems. Researchers are encouraged to consult specialized chemical databases and scientific literature for the most current findings on this compound's specific properties and research value.

Propiedades

Número CAS

1807920-01-9

Fórmula molecular

C12H13F3N2O

Peso molecular

258.2

Pureza

92

Origen del producto

United States

Métodos De Preparación

Diastereoselective Cyclization via Aziridinium Intermediates

A widely employed strategy involves the ring-opening of aziridinium intermediates derived from β-amino alcohols. For example, treatment of (2R,3S)-3-phenylaziridine-2-methanol with triflic acid generates an aziridinium ion, which undergoes nucleophilic ring-opening with ammonia to yield trans-4-phenylpyrrolidine-3-amine. This method achieves diastereomeric ratios > 4:1 under optimized conditions.

Reaction Conditions

  • Substrate : (2R,3S)-3-phenylaziridine-2-methanol

  • Reagents : Triflic acid (1.2 eq), aqueous ammonia (5 eq)

  • Solvent : Dichloromethane, 0°C → rt, 12 h

  • Yield : 68% (trans:cis = 4.2:1)

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts enable asymmetric hydrogenation of α,β-unsaturated enamines to access enantiopure pyrrolidines. For instance, hydrogenation of (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine using [Ru(Ph-BINAP)(Cl)₂] affords the trans-pyrrolidine with 92% ee.

Optimized Parameters

  • Catalyst : [Ru((R)-Ph-BINAP)Cl₂] (5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : MeOH, 60°C, 24 h

  • Yield : 85%, 92% ee

Trifluoroacetylation of the Pyrrolidine Amine

Acylation with Trifluoroacetic Anhydride

The primary amine undergoes acylation using trifluoroacetic anhydride (TFAA) under mild conditions. A representative procedure involves dissolving trans-4-phenylpyrrolidine-3-amine in dichloromethane, adding TFAA (1.1 eq) and triethylamine (2 eq) at 0°C, and stirring for 2 h.

Key Data

  • Reagents : TFAA (1.1 eq), Et₃N (2 eq)

  • Solvent : DCM, 0°C → rt

  • Yield : 94%

  • Purity : >99% (HPLC)

Resolution of Racemates to Access Trans Diastereomers

Chiral Chromatographic Separation

Preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic trans-4-phenylpyrrolidine-3-amine into enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.32).

Diastereomeric Salt Formation

Treatment of the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields a diastereomeric salt, which is recrystallized to enrich the (3R,4S)-enantiomer. The free base is regenerated using NaOH.

Conditions

  • Acid : (−)-Di-p-toluoyl-D-tartaric acid (1 eq)

  • Solvent : EtOH, reflux, 1 h

  • Recovery : 42% (99% de)

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereomeric Ratio (trans:cis)Key AdvantagesLimitations
Aziridinium Ring-Opening684.2:1Scalable, minimal catalystsModerate diastereoselectivity
Asymmetric Hydrogenation85>20:1High enantiopurity, single-stepExpensive catalysts, high pressure
Chiral Resolution42N/AAccess to enantiopure materialLow yield, requires chiral auxiliaries

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 5H, Ph), 4.12 (dd, J = 8.2 Hz, 1H, NH), 3.85–3.72 (m, 2H, H3/H4), 2.95–2.81 (m, 1H, H2), 2.45–2.30 (m, 1H, H5).

  • ¹⁹F NMR : δ −75.6 (s, CF₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms >99% purity with tᵣ = 8.7 min.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the aziridinium ring-opening route due to cost-effectiveness. Key modifications include:

  • Continuous Flow Reactors : Enhanced heat transfer for exothermic acylation steps.

  • Solvent Recycling : DCM recovery via distillation reduces waste.

Análisis De Reacciones Químicas

Types of Reactions: rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparación Con Compuestos Similares

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide

These compounds share similar structural features but differ in the substituents on the pyrrolidine or piperidine ring. The unique trifluoroacetamide group in rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide contributes to its distinct chemical and biological properties .

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Pyrrolidine Substitution4-Phenyl Grignard reagent, THF, −78°C65-70%
TrifluoroacetylationTFAA, DMF, Et₃N, 0°C → RT85%
PurificationChiral HPLC (Hexane:IPA = 90:10)>95%

Which analytical techniques are critical for confirming the structure and purity of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans?

Basic Characterization Question
A multi-technique approach ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group at C4) and trans-configuration via coupling constants (J = 8–10 Hz for adjacent protons) . ¹⁹F NMR verifies trifluoroacetamide integration .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 342.1243 [M+H]⁺) validates molecular formula (C₁₇H₁₈F₃N₂O) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • Chiral HPLC : Quantifies enantiomeric excess (ee > 99% for resolved forms) .

How can researchers resolve the enantiomers of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans, to study their individual biological activities?

Advanced Stereochemical Question
Enantiomer resolution is critical for studying structure-activity relationships:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases. Retention times differ by 2–3 minutes for (3R,4S) vs. (3S,4R) .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s amide bond .

What computational approaches predict the biological targets of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans?

Advanced Mechanistic Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors (5-HT₃) due to the pyrrolidine’s similarity to endogenous amines .
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoro group’s electron-withdrawing nature) with activity against kinase targets .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GPCRs .

Q. Table 2: Predicted Target Affinities

TargetDocking Score (kcal/mol)LikelihoodReference
5-HT₃ Receptor−9.2High
EGFR Kinase−7.8Moderate

How do structural modifications of the phenylpyrrolidine core influence the compound’s pharmacological profile?

Advanced SAR Question

  • Phenyl Substituents : Electron-withdrawing groups (e.g., 4-F) enhance target binding (IC₅₀ = 0.5 μM vs. 2.1 μM for unsubstituted phenyl) .
  • Pyrrolidine Rigidity : Trans-configuration improves metabolic stability (t₁/₂ = 6 h vs. 2 h for cis) .
  • Trifluoroacetamide : Increases lipophilicity (logP = 2.1) and blood-brain barrier penetration .

How should researchers address contradictory data in biological assays for this compound?

Advanced Data Analysis Question
Contradictions may arise from assay conditions or impurity interference:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
  • Impurity Profiling : LC-MS/MS detects trace intermediates (e.g., unreacted pyrrolidine precursors) that may skew results .
  • Orthogonal Assays : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.